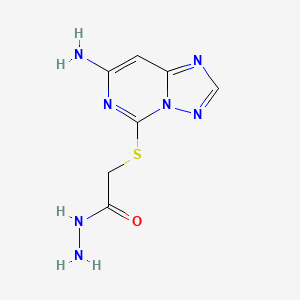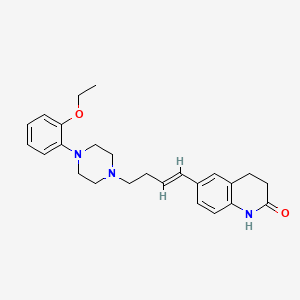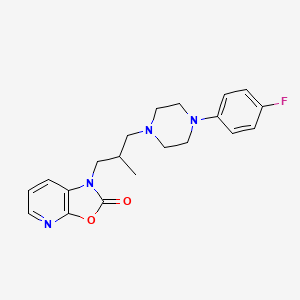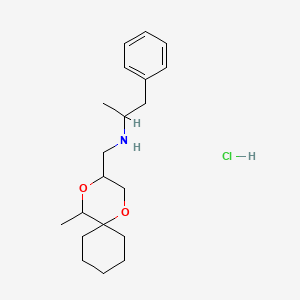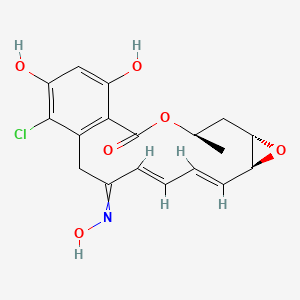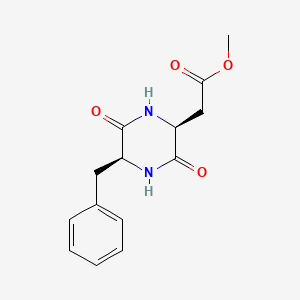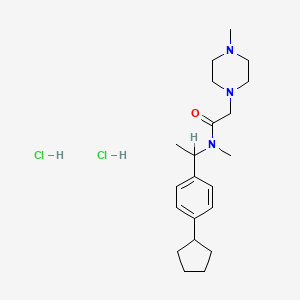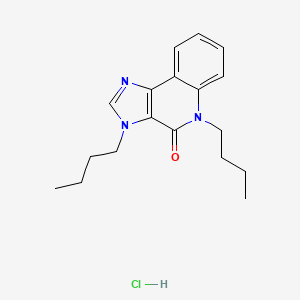
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride is a heterocyclic compound with a unique structure that includes an imidazoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride typically involves the condensation of appropriate ketones and amidines. One-pot oxidative condensation methods have been reported, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazoquinoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazoquinoline core.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketone derivatives, while substitution reactions can produce a range of alkylated imidazoquinolines.
Scientific Research Applications
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a therapeutic agent, particularly as a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is also studied for its potential role in modulating immune responses, particularly through its interaction with toll-like receptors.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride involves its interaction with specific molecular targets. For instance, as a dipeptidyl peptidase IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . Additionally, its interaction with toll-like receptors can modulate immune responses, making it a potential adjuvant in vaccines .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: A well-known toll-like receptor agonist used in the treatment of certain viral infections and cancers.
Resiquimod: Another potent toll-like receptor agonist with applications in immunotherapy.
1-Benzyl-2-butyl-1H-imidazo(4,5-c)quinolin-4-amine: A compound with similar structural features and biological activities.
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-3,5-dibutyl-, monohydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and potential applications. Its ability to act as a dipeptidyl peptidase IV inhibitor and modulate immune responses through toll-like receptors sets it apart from other similar compounds.
Properties
CAS No. |
134049-71-1 |
|---|---|
Molecular Formula |
C18H24ClN3O |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
3,5-dibutylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-3-5-11-20-13-19-16-14-9-7-8-10-15(14)21(12-6-4-2)18(22)17(16)20;/h7-10,13H,3-6,11-12H2,1-2H3;1H |
InChI Key |
BAWNDBQVJYENSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1C(=O)N(C3=CC=CC=C32)CCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


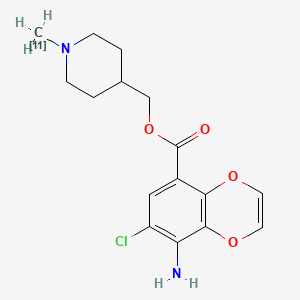
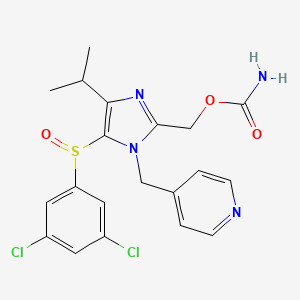
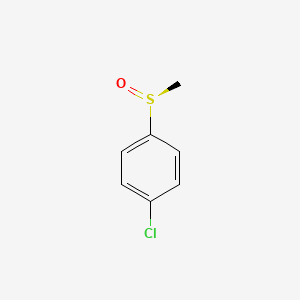
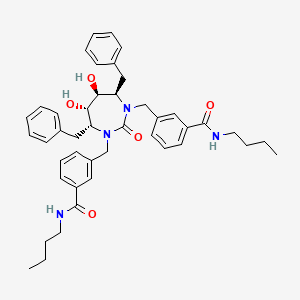
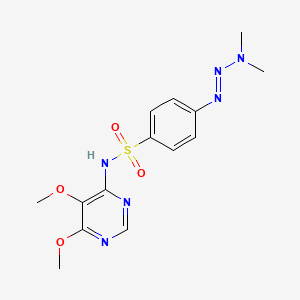
![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
